9H-Fluorene, 2-pentyl-
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Overview
Description
9H-Fluorene, 2-pentyl- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a fluorene core structure with a pentyl group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2-pentyl- typically involves the Friedel-Crafts alkylation reaction. In this process, fluorene is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 9H-Fluorene, 2-pentyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Halogenated fluorenes and other substituted derivatives.
Scientific Research Applications
9H-Fluorene, 2-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance polymers, dyes, and pigments
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2-pentyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing biological processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound with a similar core structure but without the pentyl group.
Fluorenone: An oxidized derivative of fluorene.
Fluorenol: A reduced derivative of fluorene
Uniqueness
9H-Fluorene, 2-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical properties and reactivity. This structural modification enhances its solubility in organic solvents and influences its interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
60625-22-1 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-pentyl-9H-fluorene |
InChI |
InChI=1S/C18H20/c1-2-3-4-7-14-10-11-18-16(12-14)13-15-8-5-6-9-17(15)18/h5-6,8-12H,2-4,7,13H2,1H3 |
InChI Key |
HPPGJFVUUCJYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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